Isovaleraldehyde
Overview
Description
Isovaleraldehyde is one of the flavor compounds identified in wheat, corn-grits and tequila.
This compound is an attractant and its interaction with zoospores of the fungus Phytophthora palmivora has been studied by binding techniques.
3-Methylbutanal, also known as this compound or iso-C4H9CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Methylbutanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutanal has been detected in most biofluids, including feces, cerebrospinal fluid, saliva, and blood. 3-Methylbutanal exists in all eukaryotes, ranging from yeast to humans. 3-Methylbutanal is an aldehydic, chocolate, and ethereal tasting compound that can be found in a number of food items such as kombu, allspice, carrot, and brazil nut. This makes 3-methylbutanal a potential biomarker for the consumption of these food products. 3-Methylbutanal has been found to be associated with the diseases known as hepatic encephalopathy; 3-methylbutanal has also been linked to the inborn metabolic disorders including celiac disease.
3-methylbutanal is a methylbutanal that is butanal substituted by a methyl group at position 3. It occurs as a volatile constituent in olives. It has a role as a flavouring agent, a plant metabolite, a volatile oil component and a Saccharomyces cerevisiae metabolite.
This compound is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999)
Mechanism of Action
Target of Action
Isovaleraldehyde, also known as 3-methylbutanal , primarily targets the brain-derived neurotrophic factor (BDNF) and the cAMP-response-element-binding protein (CREB) . BDNF plays a significant role in memory formation and neuronal cell survival .
Mode of Action
This compound interacts with its targets by upregulating BDNF mRNA expression and promoting CREB phosphorylation . This interaction is facilitated through a cAMP-dependent protein kinase (PKA)-dependent mechanism .
Biochemical Pathways
This compound affects the PKA–CREB axis, leading to the upregulation of BDNF . This upregulation of BDNF can have downstream effects on memory formation and neuronal cell survival .
Pharmacokinetics
It is known that this compound is a volatile compound , suggesting that it may be rapidly absorbed and distributed in the body. It is also soluble in alcohol and ether, but only slightly soluble in water , which could impact its bioavailability.
Result of Action
The upregulation of BDNF by this compound can lead to improved memory formation and increased neuronal cell survival . In addition, this compound has been associated with a reduced risk of metabolic syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it could be easily evaporated or degraded in certain environments. Furthermore, its solubility in alcohol and ether could affect its stability and efficacy in different biological systems.
Biochemical Analysis
Biochemical Properties
Isovaleraldehyde undergoes metabolic processing in the body through various pathways . One primary route of metabolism for aldehydes like this compound is oxidation by the enzyme aldehyde dehydrogenase (ALDH), which converts them into their corresponding carboxylic acids . For this compound, this oxidation process results in the formation of isovaleric acid, a metabolite that can be further broken down through the fatty acid oxidation pathway or enter the Krebs cycle for energy production .
Cellular Effects
This compound has been found to have effects on various cellular processes. For instance, it has been shown to upregulate brain-derived neurotrophic factor (BDNF) expression, which plays a significant role in memory formation and neuronal cell survival . This compound also promoted CREB phosphorylation through a cAMP-dependent protein kinase (PKA)-dependent mechanism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can promote CREB phosphorylation through a cAMP-dependent protein kinase (PKA)-dependent mechanism . This suggests that this compound could influence gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the photocatalytic degradation of this compound, it was observed that the removal capacity of this compound increased with time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been observed that both moderate and high concentrations of this compound were associated with the risk of metabolic syndrome in adults . This suggests that different dosages of this compound could have varying effects, potentially including toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. As mentioned earlier, one primary route of metabolism for this compound is oxidation by the enzyme aldehyde dehydrogenase (ALDH), which converts it into isovaleric acid . This metabolite can then be further broken down through the fatty acid oxidation pathway or enter the Krebs cycle for energy production .
Properties
IUPAC Name |
3-methylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021619 | |
Record name | 3-Methylbutanal | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Record name | Butanal, 3-methyl- | |
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Record name | Isovaleraldehyde | |
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Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
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Record name | 3-METHYLBUTANAL | |
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Flash Point |
55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c. | |
Record name | ISOVALERALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Record name | 3-METHYLBUTANAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
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Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water | |
Record name | 3-METHYLBUTANAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
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Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°) | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
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Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.96 (Air = 1), Relative vapor density (air = 1): 3.0 | |
Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1 | |
Record name | Isovaleraldehyde | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-METHYLBUTANAL | |
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Mechanism of Action |
...inhibits oxidation of other mitochondrial substrates, including acetaldehyde, ...Isovaleraldehyde is also a degradation product of leucine that is associated with hepatic encephalopathy. | |
Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
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Color/Form |
Colorless liquid | |
CAS No. |
590-86-3, 26140-47-6 | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-Methylbutanal | |
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Record name | Isovaleraldehyde | |
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Record name | 3-Methylbutanal | |
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Record name | Butanal, 3-methyl- | |
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Record name | 3-Methylbutanal | |
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Record name | Isovaleraldehyde | |
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Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-60 °F (USCG, 1999), -51 °C | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.